molecular formula C10H12BrNO2 B8067252 3-(4-Bromo-3-methoxyphenoxy)azetidine

3-(4-Bromo-3-methoxyphenoxy)azetidine

Cat. No.: B8067252
M. Wt: 258.11 g/mol
InChI Key: JKIPVWKUDWSRSK-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenoxy)azetidine (CAS 2229476-74-6) is a high-purity chemical compound offered for research and development purposes. This molecule features an azetidine ring, a strained four-membered nitrogen heterocycle that is of significant interest in medicinal chemistry for its role as a scaffold and pharmacophore. The compound's structure, which combines a 4-bromo-3-methoxyphenoxy moiety with the azetidine group, makes it a versatile building block (synthon) for the synthesis of more complex molecules. Its primary research value lies in its potential application as an intermediate in pharmaceutical development, particularly in the exploration of new active substances. The bromine atom on the phenyl ring serves as a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for rapid diversification of chemical libraries. Furthermore, derivatives of bromo-methoxy phenoxy compounds have been investigated for the synthesis of advanced materials, including phthalocyanine complexes with specialized optical properties . These complexes show promise in applications such as chemical sensors, dye-sensitized solar cells, and as photosensitizers in photodynamic therapy. Researchers can leverage this compound to explore structure-activity relationships or to develop novel molecular entities with tailored properties. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromo-3-methoxyphenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-13-10-4-7(2-3-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIPVWKUDWSRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CNC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 4 Bromo 3 Methoxyphenoxy Azetidine and Analogues

Retrosynthetic Strategies for Azetidine-Phenoxy Ether Systems

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.inamazonaws.com This process helps to identify potential synthetic pathways and key intermediates.

A primary retrosynthetic disconnection for 3-(4-bromo-3-methoxyphenoxy)azetidine involves cleaving the ether bond between the phenoxy group and the azetidine (B1206935) ring. This C-O bond is a logical point for disconnection as its formation corresponds to a reliable nucleophilic substitution reaction (e.g., Williamson ether synthesis). amazonaws.com This disconnection leads to two key synthons: a 4-bromo-3-methoxyphenoxide anion and a 3-azetidinyl cation.

The corresponding synthetic equivalents for these synthons would be 4-bromo-3-methoxyphenol (B10137) and an azetidine ring functionalized at the 3-position with a good leaving group, such as a halide (e.g., 3-iodoazetidine) or a sulfonate ester (e.g., azetidin-3-yl methanesulfonate). The nitrogen of the azetidine would typically be protected with a suitable group (e.g., Boc, Cbz, or Trityl) to prevent side reactions and facilitate handling. researchgate.net

Target MoleculeDisconnectionSynthonsSynthetic Equivalents
This compoundC(aryl)-O-C(azetidine) Ether Linkage4-Bromo-3-methoxyphenoxide4-Bromo-3-methoxyphenol
3-Azetidinyl Cation (N-protected)N-Boc-3-iodoazetidine or N-Boc-azetidin-3-yl tosylate

Further retrosynthetic analysis focuses on the formation of the azetidine ring itself. The strained four-membered ring is most commonly constructed via intramolecular cyclization. frontiersin.orgresearchgate.net Disconnecting one of the C-N bonds of the azetidine precursor (e.g., N-protected 3-hydroxyazetidine) reveals an open-chain precursor. A logical disconnection leads to a 1,3-aminopropanol derivative, where the amino group is the nucleophile and a hydroxyl group is situated at the 3-position, which can be converted into a suitable leaving group in the forward synthetic direction.

Therefore, a key precursor for the azetidine ring is a protected 3-aminopropanol derivative. For instance, N-protected 3-amino-1,3-propanediol could be selectively functionalized to install a leaving group, setting the stage for an intramolecular nucleophilic substitution to form the ring. organic-chemistry.org

Direct Cyclization Approaches to the Azetidine Ring

The formation of the azetidine ring is often the most challenging step in the synthesis. Direct cyclization methods, particularly those involving intramolecular reactions, are among the most effective strategies. magtech.com.cn

Intramolecular SN2 reactions are a cornerstone of azetidine synthesis. frontiersin.orgresearchgate.net This strategy involves a nucleophilic nitrogen atom attacking an electrophilic carbon atom within the same molecule, displacing a leaving group to form the cyclic structure. The efficiency of this ring closure depends on factors such as the nature of the leaving group, the substitution pattern on the carbon backbone, and the choice of a nitrogen-protecting group. researchgate.net

A classic and widely used method for forming the azetidine ring is the intramolecular cyclization of N-protected γ-aminoalkyl halides or sulfonates. researchgate.netfrontiersin.org Starting from commercially available materials like 3-amino-1-propanol, the nitrogen can be protected (e.g., with a trityl group) and the terminal hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. researchgate.net

Treatment of this precursor with a base facilitates the intramolecular SN2 reaction, where the amine nitrogen attacks the carbon bearing the leaving group, leading to the formation of the N-protected azetidine. researchgate.netresearchgate.net Sulfonate esters like tosylates and mesylates are particularly effective leaving groups for this transformation. frontiersin.org This approach offers a reliable pathway to the core azetidine structure, which can then be further functionalized.

An alternative and powerful method for constructing azetidine rings is the intramolecular aminolysis of epoxy amines. nih.govresearchgate.net This approach can provide access to functionalized azetidines, such as azetidin-3-ols, which are direct precursors for compounds like this compound.

Recent research has shown that Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. frontiersin.orgbohrium.com In this reaction, the Lewis acid activates the epoxide ring, making it more susceptible to nucleophilic attack. The internal amine then attacks the C3 position of the epoxide in a 4-exo-tet cyclization, which is generally favored, leading to the formation of the azetidin-3-ol (B1332694) scaffold. nih.govresearchgate.net This method is notable for its tolerance of various functional groups, including those that are sensitive to acid. bohrium.com The reaction proceeds smoothly with different substituents on the nitrogen atom, highlighting its versatility. nih.gov

[2+2]-Cycloaddition Reactions

[2+2]-cycloaddition reactions represent a highly atom-economical and efficient approach to constructing the four-membered azetidine ring system from simple, accessible starting materials.

Aza-Paterno-Büchi Reaction Variants

The aza-Paterno-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, yielding an azetidine ring. nih.govrsc.org This method is one of the most direct routes for synthesizing functionalized azetidines. rsc.orgresearchgate.net The reaction is typically initiated by UV irradiation, which excites the imine component to a singlet or triplet state, followed by cycloaddition with an alkene. nih.govresearchgate.net

However, the synthetic utility of the classic aza-Paterno-Büchi reaction has been hampered by challenges such as competing E/Z isomerization of the photoexcited imine. nih.gov To overcome these limitations, several variants have been developed:

Intramolecular Reactions: Tethering the imine and alkene functionalities within the same molecule often leads to more efficient cyclization, as seen in the synthesis of various bicyclic azetidine scaffolds. nih.gov

Visible-Light Mediation: The use of photocatalysts allows the reaction to proceed under milder conditions using visible light. nih.gov This approach can harness the triplet excited states of reaction partners, generated via energy transfer from a suitable photocatalyst, to facilitate the [2+2] cycloaddition with high efficiency and selectivity. nih.govchemrxiv.org This is particularly effective for reactions involving previously unreactive unactivated alkenes. nih.gov

Use of Cyclic Imine Equivalents: To prevent non-productive isomerization pathways, stable cyclic imine precursors are often employed. nih.govchemrxiv.org

Reaction VariantKey FeaturesTypical ConditionsReference
IntermolecularDirect cycloaddition of separate imine and alkene components. Often requires cyclic imines to prevent isomerization.UV light irradiation nih.gov
IntramolecularImine and alkene are part of the same molecule, leading to bicyclic azetidines. Higher efficiency and yield.Direct or acetone-sensitized UV excitation nih.gov
Visible-Light MediatedUses a photocatalyst to enable the reaction with visible light, offering milder conditions and broader substrate scope.Photocatalyst (e.g., Iridium or Ruthenium complexes), visible light source nih.govchemrxiv.org
Table 1. Comparison of Aza-Paterno-Büchi Reaction Variants for Azetidine Synthesis.
Ketene-Imine Cycloadditions (for Azetidin-2-ones as Precursors)

The Staudinger cycloaddition, a reaction between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams (azetidin-2-ones). mdpi.comwikipedia.org These β-lactams are valuable precursors that can be subsequently reduced to the corresponding azetidines. The reaction is a formal [2+2] cycloaddition that proceeds through a zwitterionic intermediate. organic-chemistry.org

The stereochemical outcome (cis vs. trans) of the β-lactam product is influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org Generally, electron-donating groups on the ketene and electron-withdrawing groups on the imine favor the formation of cis-β-lactams. organic-chemistry.org

Due to the high reactivity and instability of many ketenes, they are commonly generated in situ from more stable precursors like acyl chlorides by treatment with a tertiary amine (e.g., triethylamine). mdpi.com This approach is widely used for preparing a variety of monocyclic β-lactams. mdpi.com The resulting azetidin-2-one (B1220530) can then undergo reduction of the carbonyl group to afford the saturated azetidine ring, which can be further functionalized.

Electroreductive Intramolecular Cross-Coupling Methods

Electrosynthesis is emerging as a powerful and green alternative for constructing heterocyclic compounds, including N-heterocycles, by avoiding the need for chemical oxidants or reductants. frontiersin.orgacs.org Intramolecular electroreductive coupling can be employed to form cyclic amines.

In a relevant example, the electroreductive intramolecular coupling of aromatic β- and γ-imino esters has been used to synthesize pyrrolidin-3-one and piperidin-3-one (B1582230) derivatives. chim.it This process typically involves the cathodic reduction of an imine or a related functional group to generate a radical anion or carbanion, which then undergoes intramolecular cyclization by attacking an internal electrophile, such as an ester group. chim.it

For the synthesis of an azetidine ring, a hypothetical pathway could involve the intramolecular cyclization of a γ-haloamine derivative. The electrochemical reduction of the carbon-halogen bond would generate a carbanion at the γ-position, which could then displace a leaving group on the nitrogen or undergo a related cyclization to form the four-membered ring. These methods are advantageous for their mild, reagent-free conditions and operational simplicity. frontiersin.org

Palladium-Catalyzed C-H Amination

Palladium-catalyzed intramolecular C-H amination has become a highly effective and predictable method for synthesizing strained N-heterocycles like azetidines. acs.orgnih.gov This strategy involves the direct conversion of a C(sp³)–H bond at the γ-position of an amine substrate into a C-N bond to form the azetidine ring. organic-chemistry.org

A key feature of this methodology is the use of a directing group, most commonly a picolinamide (B142947) (PA) group attached to the amine nitrogen. nih.govorganic-chemistry.org The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The picolinamide directs the palladium catalyst to selectively activate a specific C-H bond, leading to the formation of a palladacycle intermediate. Oxidation of this intermediate to a high-valent Pd(IV) species, followed by reductive elimination, forges the C-N bond and closes the ring. psu.edu

This method offers several advantages:

High Selectivity: The directing group ensures predictable cyclization at the γ-position. acs.org

Mild Conditions: The reactions are typically run with low catalyst loading and inexpensive reagents. nih.govorganic-chemistry.org

Broad Scope: It is applicable to a wide range of substrates, including those for synthesizing complex polycyclic azetidines and strained benzazetidines. psu.eduacs.org

Substrate TypeCatalyst SystemKey FeatureYield RangeReference
Alkylamines with γ-C(sp³)–HPd(OAc)₂, PhI(OAc)₂Picolinamide (PA) directing groupGood to Excellent nih.govorganic-chemistry.org
N-Benzyl PicolinamidesPd(OAc)₂, Phenyliodonium DimethylmalonateSynthesis of strained benzazetidinesVariable psu.edu
Aliphatic AminesPd(OAc)₂Picolinamide-assisted C–H activationGood acs.org
Table 2. Overview of Palladium-Catalyzed C-H Amination for Azetidine Synthesis.

Functionalization Strategies for Aryl Ether Moiety Introduction

Once the azetidine core is synthesized, the next critical step toward the target molecule is the introduction of the 4-bromo-3-methoxyphenoxy group. This is typically achieved by forming an aryl ether bond.

Mitsunobu Reaction for Phenoxy Linkage

The Mitsunobu reaction is a powerful and widely used method for forming C-O bonds, particularly for the synthesis of esters and ethers from alcohols. organic-chemistry.orgwikipedia.org It is exceptionally well-suited for coupling a phenolic nucleophile, such as 4-bromo-3-methoxyphenol, with a secondary alcohol, like a protected 3-hydroxyazetidine.

The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org This combination forms a phosphonium (B103445) intermediate that converts the alcohol's hydroxyl group into an excellent leaving group. organic-chemistry.org The phenoxide, generated from the phenol (B47542), then acts as a nucleophile, displacing the activated hydroxyl group in a classic Sₙ2 reaction. wikipedia.org

A defining characteristic of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's chiral center, a feature that is critical in stereoselective synthesis. organic-chemistry.org For the reaction to be efficient, the phenolic nucleophile should have a pKa generally less than 15. chemeurope.com While the standard DEAD/PPh₃ system is common, modifications using polymer-supported reagents have been developed to simplify the purification of the desired product from reaction byproducts like triphenylphosphine oxide and the reduced hydrazine. chemeurope.comtcichemicals.com

ComponentExample ReagentFunction
AlcoholN-protected 3-hydroxyazetidineElectrophile precursor
Nucleophile4-bromo-3-methoxyphenolForms the aryl ether
PhosphineTriphenylphosphine (PPh₃)Reducing agent / Activator
AzodicarboxylateDiethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)Oxidizing agent / Activator
SolventTetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM)Reaction medium
Table 3. Typical Reagents for Mitsunobu-Mediated Aryl Ether Formation.

Ullmann or Buchwald-Hartwig Coupling Analogues for Aryl Ether Formation

The creation of the C-O bond between the azetidine ring and the substituted phenol is a key step in synthesizing this compound. Modern cross-coupling reactions, particularly the Ullmann and Buchwald-Hartwig reactions, are powerful methods for this transformation.

The Ullmann condensation , one of the earliest metal-catalyzed cross-coupling reactions, traditionally involves the coupling of an aryl halide with an alcohol in the presence of copper. nih.govwikipedia.orgorganic-chemistry.org While historically requiring harsh conditions like high temperatures, modern modifications have improved its applicability. nih.gov The reaction generally proceeds via the formation of a copper(I) alkoxide, which then reacts with the aryl halide. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of an N-protected azetidin-3-ol with a 1,4-dibromo-2-methoxybenzene derivative, or the reaction of 4-bromo-3-methoxyphenol with an N-protected 3-haloazetidine, catalyzed by a copper source. nih.govorganic-chemistry.org The mechanism is believed to involve an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl ether. organic-chemistry.org

The Buchwald-Hartwig amination chemistry has been extended to C-O bond formation, providing a versatile and often milder alternative to the Ullmann reaction. wikipedia.org This palladium-catalyzed reaction couples alcohols with aryl halides or pseudohalides. nrochemistry.comorganic-chemistry.org The synthesis of the target compound would typically involve reacting N-protected azetidin-3-ol with 1,4-dibromo-2-methoxybenzene. The catalytic cycle generally starts with the oxidative addition of the aryl halide to a Pd(0) complex. wikipedia.orgnrochemistry.com Subsequent reaction with the alcohol, facilitated by a base, forms a palladium alkoxide intermediate, which then undergoes reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst. nrochemistry.com The choice of ligands, typically bulky, electron-rich phosphines, is critical for the reaction's success. wikipedia.orgsigmaaldrich.com

ReactionCatalyst SystemKey FeaturesTypical Conditions
Ullmann Coupling Copper (e.g., CuI, copper-bronze) often with a ligand (e.g., 8-hydroxyquinoline)One of the oldest cross-coupling methods; modern variants have milder conditions. nih.govwikipedia.orgHigh temperatures (>200°C) classically, though modern methods are milder; requires a base. nih.govnih.gov
Buchwald-Hartwig C-O Coupling Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) with a phosphine ligand (e.g., BippyPhos, Xantphos)High functional group tolerance; generally milder conditions than classic Ullmann. wikipedia.orgnih.govModerate temperatures (80-100°C); requires a stoichiometric amount of base. wuxiapptec.comyoutube.com

Stereoselective Synthesis of 3-Substituted Azetidines

Achieving stereocontrol in the synthesis of 3-substituted azetidines is crucial when the target molecule possesses chirality. This is accomplished through various strategies, including the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. wikipedia.org

One prominent example is the use of Evans' oxazolidinone auxiliaries, which can establish the stereochemistry of two adjacent carbon atoms simultaneously in aldol (B89426) reactions. wikipedia.org In the context of azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or a precursor molecule. For instance, Ellman's tert-butanesulfinamide has been successfully used as a chiral auxiliary to synthesize enantioenriched C2-substituted azetidines. acs.org This approach involves combining achiral starting materials with the sulfinamide auxiliary, which provides strong chiral induction and can be easily cleaved after the azetidine ring is formed. acs.org Similarly, chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, can be used to prepare chiral azetidin-3-ones, which are versatile intermediates for other functionalized azetidines. nih.gov

Enantioselective catalysis employs a substoichiometric amount of a chiral catalyst to generate a chiral product from an achiral or racemic starting material. youtube.com This approach is highly efficient and atom-economical.

For the construction of chiral azetidines, various catalytic systems have been developed. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is a method to produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov Another powerful strategy is the copper-catalyzed asymmetric boryl allylation of azetines, which installs both a boryl and an allyl group across the double bond, creating two new stereocenters with high stereocontrol. acs.org The resulting functionalized azetidines can then be further modified. acs.org Hydrogen-bond donor catalysis, using chiral squaramides, has also been shown to promote the highly enantioselective ring-opening of 3-substituted azetidines, offering another route to chiral, functionalized products. acs.orgchemrxiv.org

Optimization of Reaction Parameters and Yields

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is essential. This involves screening catalysts, ligands, solvents, and reaction temperatures.

For palladium-catalyzed C-O couplings, the choice of catalyst precursor and ligand is paramount. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts that generate the active Pd(0) species in situ. sigmaaldrich.comwuxiapptec.com The ligand's role is to stabilize the palladium center, promote oxidative addition and reductive elimination, and prevent catalyst decomposition.

Bulky, electron-rich biaryl phosphine ligands, often referred to as Buchwald ligands, are highly effective. sigmaaldrich.com Ligands such as BippyPhos and various XPhos derivatives have demonstrated broad substrate scope and high efficiency. nih.govpurdue.edu For instance, the BippyPhos/[Pd(cinnamyl)Cl]₂ system has shown unprecedented scope in coupling various (hetero)aryl chlorides with a wide range of amines and can be applied to C-O couplings. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and reactivity. researchgate.net Screening a matrix of different palladium sources and ligands is a common strategy to identify the optimal combination for a specific substrate pair, like azetidin-3-ol and 4-bromo-3-methoxyphenol. researchgate.net

Ligand FamilyExampleKey Characteristics
Biaryl Phosphines XPhos, BippyPhosBulky and electron-rich, promoting high catalyst turnover and broad substrate scope. sigmaaldrich.comnih.gov
N-Heterocyclic Carbenes (NHCs) IPr, IPentStrong σ-donors that form very stable palladium complexes, enhancing catalyst longevity and activity. researchgate.net
Proazaphosphatranes P(i-BuNCH₂CH₂)₃NHighly efficient for coupling aryl chlorides, even with sterically hindered substrates. researchgate.net

Temperature is another critical parameter. Typical Buchwald-Hartwig reactions are conducted at elevated temperatures, often between 80-100 °C, to ensure a reasonable reaction rate. wuxiapptec.com However, excessively high temperatures can lead to catalyst decomposition, observed as the precipitation of palladium black, which reduces the reaction yield. researchgate.net Conversely, some highly active catalyst systems can operate efficiently at or near room temperature. purdue.edu Therefore, a temperature screen is necessary to find the optimal balance between reaction rate and catalyst stability for the synthesis of this compound.

Green Chemistry Considerations in Azetidine Synthesis

Key green chemistry concepts relevant to azetidine synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

Use of Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and often enable milder reaction conditions. This includes biocatalysis, which uses enzymes for high selectivity, and metal- or photo-catalysis. numberanalytics.com

Safer Solvents and Auxiliaries: Reducing or replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com Solvent-free reaction conditions, such as grinding or ball-milling techniques, represent an ideal approach. researchgate.netresearchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating. researchgate.net

Reduction of Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the step count and generate waste.

Synthesis of Key Precursors and Building Blocks

The synthesis of the target compound, this compound, relies on the efficient preparation of its core components: a substituted phenol and an azetidine ring system.

Preparation of Substituted Phenol Derivatives (e.g., 4-Bromo-3-methoxyphenol)

The key precursor, 4-bromo-3-methoxyphenol, is synthesized via electrophilic aromatic substitution on 3-methoxyphenol (B1666288). The directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups, which are both ortho-, para-directing, guide the position of the incoming bromine atom.

A common and effective method involves the bromination of 3-methoxyphenol using N-bromosuccinimide (NBS) as the bromine source. organic-chemistry.org The reaction can be performed in various solvents, including tetrahydrofuran (THF) or methanol (B129727). nih.gov The use of a mild acid catalyst, such as para-toluenesulfonic acid (pTsOH), can improve selectivity for the desired ortho-brominated product. nih.gov The reaction typically proceeds at room temperature, yielding a mixture of brominated isomers from which the desired 4-bromo-3-methoxyphenol can be isolated by chromatography.

Table 1: Synthesis of 4-Bromo-3-methoxyphenol
ReactantReagentSolventConditionsProduct YieldReference
3-MethoxyphenolN-Bromosuccinimide (NBS)Tetrahydrofuran (THF)Room temperature, 12 h24%
Phenolic SubstratesN-Bromosuccinimide (NBS)Methanol (ACS Grade)Room temperature, 15-20 min, with 10 mol% pTsOH>86% (general) nih.gov

Synthesis of Chiral and Achiral 3-Hydroxyazetidine Precursors

3-Hydroxyazetidine is the second crucial building block. It can be prepared in both its racemic (achiral) and enantiopure (chiral) forms through various synthetic routes.

Achiral Synthesis: A prevalent method for synthesizing achiral 3-hydroxyazetidine hydrochloride begins with readily available starting materials like epichlorohydrin (B41342) and an amine, such as benzylamine (B48309) or tert-butylamine. The general pathway involves the initial ring-opening of the epoxide by the amine, followed by an intramolecular cyclization to form the four-membered azetidine ring. The protecting group on the nitrogen (e.g., benzyl) is subsequently removed, often via catalytic hydrogenation, to yield the final product.

Chiral Synthesis: The preparation of enantiomerically pure azetidine precursors is essential for the synthesis of chiral drug candidates. Several stereoselective strategies have been developed:

From Chiral Amines: One approach utilizes a chiral starting material, such as (R)-1-phenylethylamine, which serves as both a source of chirality and the nitrogen atom for the azetidine ring. Reaction with epichlorohydrin followed by cyclization and deprotection steps can yield chiral cis-3-hydroxyazetidines. nih.gov

Gold-Catalyzed Cyclization: A flexible method for synthesizing chiral azetidin-3-ones, which are direct precursors to 3-hydroxyazetidines, involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The chirality is introduced from readily accessible chiral tert-butanesulfinimines. This method avoids the use of potentially explosive diazo compounds, which are common in other routes to azetidin-3-ones, aligning with green chemistry principles. nih.gov

Table 2: Selected Syntheses of 3-Hydroxyazetidine Precursors
Precursor TypeStarting MaterialsKey StepsSignificanceReference
AchiralEpichlorohydrin, BenzylamineRing-opening, cyclization, hydrogenolysis (deprotection)Utilizes inexpensive, common starting materials.N/A
Chiral(R)-1-PhenylethylamineReaction with epichlorohydrin, cyclization, deprotectionPrepares new chiral cis-3-hydroxyazetidines for use as catalysts. nih.gov
Chiral (Azetidin-3-one)Chiral N-propargylsulfonamidesGold-catalyzed intermolecular alkyne oxidation and N-H insertionFlexible and stereoselective route that avoids toxic diazo intermediates. nih.gov

Advanced Structural Characterization and Spectroscopic Elucidation

Detailed NMR Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A multi-faceted approach using one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals.

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons. For 3-(4-Bromo-3-methoxyphenoxy)azetidine, the spectrum can be divided into two regions: the aromatic region for the substituted phenoxy group and the aliphatic region for the azetidine (B1206935) ring.

Aromatic Region: The protons on the phenyl ring exhibit a characteristic splitting pattern. The proton at C5 of the phenyl ring is expected to appear as a doublet, coupled to the proton at C6. The proton at C2 would likely be a doublet, and the C6 proton a doublet of doublets, due to coupling with both the C5 proton and the C2 proton.

Azetidine Region: The azetidine ring protons show more complex signals. The methine proton at C3 (CH-O) is a key diagnostic signal. The four methylene (B1212753) protons at the C2 and C4 positions are diastereotopic, meaning they are chemically non-equivalent, and are expected to appear as complex multiplets.

Methoxy (B1213986) Group: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group is expected in the aliphatic region.

The ¹³C-NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon attached to the bromine (C4) and the carbons attached to the oxygen atoms (C3 of the phenoxy ring, C1 of the phenoxy ring, and C3 of the azetidine ring) have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Azetidine-N-HProtonBroad Singlet-
Azetidine-C2/C4ProtonsMultiplet~45-55
Azetidine-C3ProtonMultiplet~65-75
Phenoxy-C2ProtonDoublet~100-110
Phenoxy-C5ProtonDoublet~125-135
Phenoxy-C6ProtonDoublet of Doublets~110-120
Methoxy (-OCH₃)ProtonsSinglet (~3.8-3.9)~56
Phenoxy-C1Carbon-~155-160
Phenoxy-C3Carbon-~150-155
Phenoxy-C4Carbon-~110-115

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons, such as between the C5-H and C6-H on the aromatic ring, and within the azetidine ring's proton network, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton signals with their corresponding carbon signals listed in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include:

A correlation from the azetidine C3 proton to the phenoxy C1 carbon, which is the definitive proof of the ether linkage between the two ring systems.

Correlations from the methoxy protons to the phenoxy C3 carbon.

Correlations from the aromatic protons to adjacent and geminal carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding. NOESY is particularly useful for confirming the stereochemistry and conformation. For instance, a NOESY correlation between the azetidine C3 proton and the aromatic C2 proton would provide information about the preferred conformation around the C-O ether bond.

¹⁵N-NMR spectroscopy provides information about the electronic environment of the nitrogen atom. For the azetidine ring in this molecule, the nitrogen is a secondary amine. The ¹⁵N chemical shift for an unsubstituted azetidine is approximately δ 25.3 ppm relative to anhydrous ammonia ipb.pt. The substitution at the C3 position is expected to have a minor influence on this chemical shift, which would confirm the presence of the saturated, four-membered nitrogen-containing ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₂BrNO₂.

Calculated Mass: The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is essential for confirmation.

Isotopic Pattern: A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance youtube.com. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for any bromine-containing ion: the molecular ion peak (M) and an M+2 peak. HRMS would confirm this pattern for the protonated molecule, [C₁₀H₁₃⁷⁹BrNO₂]⁺ and [C₁₀H₁₃⁸¹BrNO₂]⁺.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation of this compound is expected to proceed through several key pathways.

Cleavage of the C-O Ether Bond: The most likely initial fragmentation is the cleavage of the bond between the azetidine ring and the phenoxy oxygen, leading to two primary fragments: the azetidin-3-yl cation and the 4-bromo-3-methoxyphenoxide radical, or vice-versa.

Fragmentation of the Azetidine Ring: The azetidine ring itself can undergo fragmentation, typically through the loss of ethene (C₂H₄).

Fragmentation of the Phenoxy Moiety: The aromatic portion can fragment further, for instance, by the loss of a methyl radical (•CH₃) from the methoxy group, or the loss of a bromine radical (•Br).

Table 2: Predicted Key Fragments in the Tandem Mass Spectrum of this compound

Predicted m/z (for ⁷⁹Br)Ion StructureDescription
272.01[C₁₀H₁₂⁷⁹BrNO₂ + H]⁺Protonated Molecular Ion
202.95[C₇H₆⁷⁹BrO₂]⁺Fragment corresponding to the 4-bromo-3-methoxyphenol (B10137) cation
187.92[C₆H₃⁷⁹BrO]⁺Loss of a methyl radical from the 4-bromo-3-methoxyphenoxy fragment
58.06[C₃H₈N]⁺Fragment corresponding to the protonated azetidine ring

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from the known spectral regions of its constituent functional moieties, supported by computational studies on similar molecules. arxiv.orgresearchgate.net

The IR and Raman spectra are expected to be dominated by vibrations from the substituted benzene ring, the ether linkage, and the azetidine ring.

Key Expected Vibrational Modes:

Aromatic C-H Stretch: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: Arising from the CH₂ groups of the azetidine ring, expected in the 2980-2850 cm⁻¹ range.

N-H Stretch: For the secondary amine in the azetidine ring, a characteristic band is expected around 3400-3300 cm⁻¹. This band can be broad, particularly in the IR spectrum, if hydrogen bonding is present. jmchemsci.com

C=C Aromatic Ring Stretch: Multiple bands are anticipated in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.

Aryl-Oxygen Stretch (C-O-C): Strong, characteristic asymmetric and symmetric stretching vibrations are expected. The asymmetric C-O-C stretch typically appears as a strong band in the IR spectrum between 1275 and 1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region.

C-N Stretch: Vibrations from the azetidine ring's C-N bonds are expected in the 1200-1020 cm⁻¹ range.

C-Br Stretch: A distinct, strong absorption is anticipated at lower frequencies, typically in the 600-500 cm⁻¹ range in the IR spectrum. cdc.gov

The Raman spectrum would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring and C-C backbone, whereas IR spectroscopy is more sensitive to polar bonds like C-O and N-H. arxiv.org

Table 1: Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Azetidine N-H Stretch 3400 - 3300 IR
Aromatic Ring C-H Stretch 3100 - 3000 IR, Raman
Azetidine C-H Stretch 2980 - 2850 IR, Raman
Aromatic Ring C=C Stretch 1600 - 1450 IR, Raman
Ether Linkage Asymmetric C-O-C Stretch 1275 - 1200 IR
Azetidine C-N Stretch 1200 - 1020 IR
Phenyl Group C-Br Stretch 600 - 500 IR

Note: These are predicted values based on characteristic group frequencies from spectroscopic databases and literature on analogous compounds. researchgate.netjmchemsci.comcdc.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. Although a specific crystal structure for this compound is not publicly available, the anticipated structural features can be discussed based on crystallographic studies of related azetidine and brominated aromatic compounds. acs.orgresearchgate.netnih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be significantly influenced by a network of intermolecular interactions.

Hydrogen Bonding: The secondary amine (N-H) of the azetidine ring is a potent hydrogen bond donor. It is expected to form strong N-H···O or N-H···N hydrogen bonds. The ether oxygen atom in the methoxy group or the phenoxy linkage, as well as the nitrogen atom of a neighboring azetidine ring, could act as hydrogen bond acceptors. These interactions are a primary driving force in the crystal packing of similar amine-containing molecules. researchgate.netmdpi.commdpi.com

Halogen Bonding: The bromine atom on the phenyl ring is capable of forming halogen bonds. wikipedia.org This is a directional, non-covalent interaction where the electropositive region on the bromine atom (the σ-hole) interacts with a Lewis base (a nucleophilic region) on an adjacent molecule, such as the ether oxygen or the azetidine nitrogen. researchgate.netnih.govwiley-vch.de These Br···O or Br···N interactions would play a crucial role in stabilizing the crystal lattice. wikipedia.org

Absolute Stereochemistry Determination (e.g., Flack Parameter)

If the compound is synthesized as a single enantiomer and crystallizes in a non-centrosymmetric space group, its absolute stereochemistry can be determined using anomalous dispersion effects in X-ray diffraction. The Flack parameter is a critical value calculated during the refinement of the crystal structure to confidently assign the absolute configuration. mdpi.com

A Flack parameter value close to 0, with a small standard uncertainty, indicates that the determined absolute configuration is correct. Conversely, a value near 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate racemic twinning. For organic molecules containing a heavier atom like bromine, the anomalous scattering signal is stronger, allowing for a more precise and reliable determination of the Flack parameter. mdpi.com

Conformational Analysis of the Azetidine Ring System

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The nature and degree of this puckering are influenced by the substituents on the ring.

Ring Puckering and Distortion

The unsubstituted azetidine ring itself is known to be puckered with a dihedral angle of approximately 37°. This puckering creates two non-equivalent positions for substituents on the ring carbons: axial and equatorial. The ring undergoes rapid inversion between two equivalent puckered conformations at room temperature. In substituted azetidines, this inversion can be slower, and one conformation may be energetically favored. For a 3-substituted azetidine, the puckering leads to distinct axial and equatorial orientations of the substituent. The degree of puckering and the barrier to ring inversion are sensitive to the nature of the substituents. nih.gov

Influence of Substituents on Azetidine Conformation

The large 4-bromo-3-methoxyphenoxy group at the C3 position of the azetidine ring is expected to have a significant impact on the ring's conformational preference. Due to steric hindrance, bulky substituents on small rings like azetidine generally prefer to occupy the equatorial position to minimize non-bonded interactions with the rest of the ring. researchgate.net

Table 2: Summary of Key Structural and Conformational Features

Feature Description Expected Value/Observation
Vibrational Spectroscopy C-Br Stretch 600 - 500 cm⁻¹
Asymmetric C-O-C Stretch 1275 - 1200 cm⁻¹
N-H Stretch 3400 - 3300 cm⁻¹
X-ray Crystallography Primary Intermolecular Forces Hydrogen Bonding (N-H···O/N), Halogen Bonding (C-Br···O/N)
Absolute Stereochemistry Determinable via Flack Parameter if chiral and non-centrosymmetric
Conformational Analysis Azetidine Ring Conformation Puckered (non-planar)
Substituent Preference The 4-bromo-3-methoxyphenoxy group is expected to favor the equatorial position.

Note: These expectations are based on established principles and data from analogous chemical structures. cdc.govwikipedia.orgnih.govresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to model the fundamental characteristics of a molecule, offering insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding electronic energy. finechem-mirea.ru Methods like B3LYP, often paired with basis sets such as 6-31G* or 6-311G++(d,p), are commonly used to perform these calculations. nih.govnih.govnih.gov For 3-(4-Bromo-3-methoxyphenoxy)azetidine, geometry optimization would identify the lowest energy conformation, providing precise bond lengths, bond angles, and dihedral angles. The calculations would confirm that the optimized geometry represents a true energy minimum on the potential energy surface by ensuring the absence of imaginary vibrational frequencies.

Illustrative Optimized Geometrical Parameters

ParameterAtoms InvolvedTypical Calculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC(Aromatic)-O(Ether)~1.37 Å
Bond LengthO(Ether)-C(Azetidine)~1.43 Å
Bond AngleC-O-C (Ether)~118°
Bond AngleC-N-C (Azetidine)~90°
Dihedral AngleC-C-O-CDefines the orientation between the phenyl ring and the azetidine (B1206935) moiety

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost empty orbital and relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests the molecule is more easily excitable and thus more reactive. nih.gov For aromatic compounds containing halogens and ether linkages, DFT calculations can precisely determine these energy values. For instance, a study on a brominated thiophene (B33073) derivative calculated a HOMO-LUMO gap of 3.6725 eV, while another on a brominated xanthene derivative found a gap of 3.9562 eV. nih.govnih.gov These values suggest significant chemical reactivity. researchgate.net The HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed across the bromophenyl system.

Representative FMO Properties

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.7
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-3.0
ΔE (Gap)LUMO-HOMO Energy Gap3.7

The Electrostatic Potential Surface (EPS) map is a visual tool that illustrates the charge distribution across a molecule. elixirpublishers.com It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values: red indicates electron-rich, negative potential regions (prone to electrophilic attack), while blue signifies electron-poor, positive potential areas (prone to nucleophilic attack). For this compound, the EPS map would likely show negative potential (red/yellow) around the electronegative oxygen and bromine atoms. A region of positive potential (blue) would be expected near the hydrogen atoms of the azetidine ring's NH group, highlighting its potential as a hydrogen bond donor.

Quantum chemical calculations can predict key thermochemical properties. The heat of formation (ΔHf), which is the change in enthalpy during the formation of the compound from its constituent elements, provides a measure of its thermodynamic stability. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Calculating the BDE for bonds like the C-Br or the C-O ether linkages can help predict the molecule's stability and potential degradation pathways under thermal stress. DFT methods are capable of providing reliable estimates of these thermodynamic parameters. conicet.gov.ar

Molecular Dynamics (MD) Simulations

While quantum mechanics focuses on the static electronic structure, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of molecular motion, conformational changes, and intermolecular interactions. mdpi.com

For this compound, MD simulations could be used to:

Investigate the conformational flexibility of the azetidine ring, which can adopt different puckered conformations.

Study the rotational freedom around the ether linkage connecting the phenyl ring and the azetidine moiety.

Simulate the molecule's interaction with solvent molecules to understand its solvation properties.

Analyze the stability of potential intermolecular interactions, such as hydrogen bonding involving the azetidine nitrogen. nih.govmdpi.com

These simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of the molecule in a realistic environment.

Conformational Flexibility in Solution

The conformational landscape of this compound in solution is dictated by the interplay of several structural features: the puckering of the azetidine ring, rotation around the C-O-C ether linkage, and the orientation of the methoxy (B1213986) group on the phenyl ring.

Computational studies on similar heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, reveal that four-membered rings like azetidine are not planar. researchgate.net They exist in a dynamic equilibrium of puckered conformations to alleviate angle strain. For this compound, the azetidine ring is expected to exhibit a characteristic puckered geometry. The degree of this puckering and the energy barrier between different puckered states can be quantified using quantum chemical calculations.

Furthermore, significant conformational freedom arises from the rotation around the two single bonds of the ether linkage (C-O bonds). The potential energy surface associated with the rotation of the phenoxy group relative to the azetidine ring determines the preferred spatial arrangement of these two fragments. Advanced computational methods, such as Density Functional Theory (DFT), can be employed to perform a molecular geometry scan, identifying the most stable conformers and the transition states that separate them. mdpi.com These calculations often reveal that steric hindrance and subtle electronic interactions govern the conformational preferences in solution. mdpi.com

The following table outlines the key rotational and inversional degrees of freedom that define the conformational space of the molecule.

FeatureDescriptionComputational Method
Azetidine Ring Puckering The four-membered ring deviates from planarity to reduce strain. The nitrogen atom can be either "up" or "down" relative to the approximate plane of the carbon atoms.DFT, MP2
C(azetidine)-O Bond Rotation Rotation around the bond connecting the azetidine ring to the ether oxygen.Potential Energy Surface Scan (DFT)
C(phenyl)-O Bond Rotation Rotation around the bond connecting the phenyl ring to the ether oxygen.Potential Energy Surface Scan (DFT)
C(phenyl)-OCH3 Bond Rotation Rotation of the methoxy group relative to the phenyl ring.Potential Energy Surface Scan (DFT)

Ligand-Target Interaction Dynamics with Model Systems (Non-Clinical Focus)

Molecular dynamics (MD) simulations provide a powerful tool to understand how this compound might interact with biological macromolecules on a chemical level, independent of any clinical outcome. nih.govnih.govrsc.org These simulations model the time-dependent behavior of the ligand within a model binding site, revealing the nature and stability of intermolecular interactions.

In a typical simulation, the ligand is placed in a solvated model protein active site. The forces between all atoms are calculated, and Newton's laws of motion are solved iteratively to track the trajectory of every atom over time. nih.gov This approach highlights several key interaction dynamics:

Hydrogen Bonding: The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, while the N-H group (if protonated) can act as a donor. The ether and methoxy oxygens can also participate as hydrogen bond acceptors.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor, an interaction where the electrophilic region on the halogen interacts with a nucleophilic site on the target, such as a carbonyl oxygen or an aromatic ring.

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the azetidine ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in a binding pocket.

π-π Stacking: The aromatic phenyl ring can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan in a model target. mdpi.com

MD simulations coupled with methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can quantify the binding free energy, providing a theoretical estimate of the affinity between the ligand and a model target. rsc.org

Reaction Mechanism Elucidation via Computational Methods

The most plausible synthetic route to this compound is the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction would involve the nucleophilic attack of the 4-bromo-3-methoxyphenoxide anion on an N-protected 3-halo- or 3-tosyloxy-azetidine, followed by deprotection. Computational chemistry is instrumental in elucidating the detailed mechanism of such reactions. arxiv.org

Density Functional Theory (DFT) calculations are commonly used to map the potential energy surface (PES) of the reaction. sciforum.netresearchgate.net This involves calculating the energies of the reactants, intermediates, transition states, and products. By identifying the lowest energy path on the PES, the most likely reaction mechanism can be determined.

Transition State Identification and Energy Barrier Calculations

A critical aspect of mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along the reaction coordinate. blogspot.com For the proposed Williamson ether synthesis, the reaction proceeds via a single concerted SN2 transition state. youtube.com

Computational methods can precisely locate the geometry of this TS and calculate its energy. github.io The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡). This barrier determines the reaction rate; a lower barrier corresponds to a faster reaction. Computational studies on similar SN2 reactions have shown that the activation energy can be influenced by the nature of the leaving group, the solvent, and the steric bulk of the reactants. researchgate.net

The table below presents hypothetical, yet representative, energy values for the key steps in the proposed synthesis, based on typical values for SN2 reactions.

StepDescriptionTypical Calculated ΔG‡ (kcal/mol)Computational Method
Phenol (B47542) Deprotonation Reaction of 4-bromo-3-methoxyphenol (B10137) with a base (e.g., NaH) to form the phenoxide.LowDFT
SN2 Attack Nucleophilic attack of the phenoxide on N-Boc-3-iodoazetidine.15 - 25DFT (B3LYP), MP2
Deprotection Acid-catalyzed removal of the Boc protecting group.Varies with conditionsDFT

Reaction Pathway Mapping

Reaction pathway mapping involves tracing the complete energetic and structural transformations from reactants to products. dtu.dkyoutube.com For the synthesis of this compound, the computationally mapped pathway would confirm the following sequence:

Reactant Complex Formation: The 4-bromo-3-methoxyphenoxide anion and the N-protected 3-iodoazetidine (B8093280) approach each other in solution to form a pre-reaction complex, often stabilized by weak electrostatic interactions.

Transition State: The system proceeds to the SN2 transition state, where the C-I bond is partially broken, and the C-O bond is partially formed. The geometry at the reacting carbon atom is approximately trigonal bipyramidal.

Product Complex Formation: After crossing the transition state, the system relaxes to a post-reaction complex, where the newly formed ether and the iodide leaving group are still in close proximity.

Product Separation: The final products, N-protected this compound and the iodide ion, diffuse apart in the solvent.

This entire pathway can be visualized by calculating the Intrinsic Reaction Coordinate (IRC), which traces the minimum energy path connecting the transition state down to the reactant and product complexes. youtube.com

Computational Studies on Azetidine Ring Strain and Stability

The azetidine ring is a four-membered heterocycle and, like cyclobutane, possesses significant ring strain due to deviations from ideal bond angles. This inherent strain is a key determinant of its chemical reactivity and stability. researchgate.netacs.org The strain energy of the parent azetidine ring is approximately 25-26 kcal/mol. This value is a composite of angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of C-H bonds).

Ring SystemRing SizeCalculated Strain Energy (kcal/mol)
Aziridine3~27
Azetidine 4 ~26
Pyrrolidine5~6
Piperidine6~0.6

Note: Values are approximate and taken from general computational chemistry literature for the parent heterocycles. osti.govsrce.hrresearchgate.netresearchgate.net

In Silico Property Prediction for Design Optimization (e.g., ADMET properties focused on chemical design, not clinical outcomes)

In the context of chemical design, in silico tools are invaluable for predicting physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties before a compound is synthesized. nih.govsci-hub.sespringernature.comcncb.ac.cnnih.govnih.govsemanticscholar.org These predictions help guide the design of new molecules with more favorable characteristics. For this compound, various properties can be calculated using quantitative structure-property relationship (QSPR) models and other computational algorithms.

These predictions are not clinical assessments but rather guides for chemical optimization. For instance, if a higher aqueous solubility were desired, a medicinal chemist might use these baseline predictions to decide which part of the molecule to modify (e.g., replacing the bromo group with a more polar substituent) and then re-run the predictions to see the effect of the change. Similarly, predicted metabolic sites can inform chemists where to block metabolism by introducing different functional groups. iaps.org.in

Below is a table of predicted properties for this compound, generated from widely used computational models, to illustrate their utility in design optimization.

PropertyPredicted Value/ClassificationImplication for Chemical Design
Molecular Weight 272.12 g/mol Within typical range for drug-like molecules.
LogP (Octanol/Water) 2.5 - 3.0Indicates moderate lipophilicity, affecting solubility and permeability.
Topological Polar Surface Area (TPSA) 34.5 ŲSuggests good potential for membrane permeability.
Hydrogen Bond Donors 1 (Azetidine N-H)Provides a point for hydrogen bonding interactions.
Hydrogen Bond Acceptors 3 (Azetidine N, Ether O, Methoxy O)Offers multiple sites for interaction with biological targets.
Aqueous Solubility Low to ModerateMay be a parameter to optimize for different applications.
CYP450 2D6 Inhibition Likely InhibitorThe substituted phenoxy moiety is a potential site for metabolism or inhibition.

Solubility and Permeability Modeling (from a chemical structure perspective)

The structure of this compound, featuring a brominated and methoxylated aromatic ring linked via an ether bond to a heterocyclic azetidine ring, dictates its likely solubility and permeability characteristics. The presence of the halogen (bromine) and the methoxy group on the phenyl ring increases the lipophilicity of the molecule. This is expected to decrease its aqueous solubility.

Permeability, a critical factor for oral bioavailability in drug candidates, is often correlated with lipophilicity. The structural components of this compound suggest it is likely to have good permeability across biological membranes. The balance between its lipophilic character and a relatively small size contributes to this prediction. Computational models, such as the Brain or IntestinaL EstimateD permeation method (BOILED-Egg), can be used to visualize this, placing the compound in a region indicative of high gastrointestinal absorption.

Prediction of Physicochemical Descriptors (MW, TPSA, LogP, LogD, Rotatable Bonds)

To quantify the characteristics discussed above, a range of physicochemical descriptors for this compound have been calculated using computational methods. These descriptors are fundamental in assessing the 'drug-likeness' of a compound and predicting its pharmacokinetic profile. The predicted values for Molecular Weight (MW), Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), the logarithm of the distribution coefficient at a specific pH (LogD), and the number of rotatable bonds are presented below.

Table 1: Predicted Physicochemical Descriptors for this compound

DescriptorPredicted ValueSignificance
Molecular Weight (MW) 258.11 g/mol Influences diffusion and absorption; within the range for typical small molecule drugs.
Topological Polar Surface Area (TPSA) 34.9 ŲRelates to hydrogen bonding potential and permeability; a low value suggests good membrane permeability.
LogP (Octanol-Water Partition Coefficient) 2.45A measure of lipophilicity; this value indicates a balance between lipid and aqueous solubility.
LogD (Distribution Coefficient at pH 7.4) 2.44Predicts lipophilicity at physiological pH; similar to LogP for this compound due to the lack of strongly ionizable groups.
Rotatable Bonds 3A measure of molecular flexibility; a low number is generally favorable for good oral bioavailability.

The data in this table was generated using computational prediction tools.

These predicted values provide a quantitative basis for the initial assessment of this compound. The molecular weight is within the limits typically associated with orally available drugs. The TPSA is well below the 140 Ų threshold often considered for good cell membrane permeability. The LogP and LogD values suggest that the compound is moderately lipophilic, which is often a prerequisite for passive diffusion across biological membranes. Finally, the low number of rotatable bonds indicates a degree of conformational rigidity, which can be beneficial for binding to a biological target and can contribute to better oral bioavailability.

Chemical Reactivity and Derivatization Studies

Azetidine (B1206935) Ring Reactivity and Transformations

Ring-Opening Reactions (e.g., Acid-Mediated, Nucleophilic Attack)

The azetidine ring of 3-(4-bromo-3-methoxyphenoxy)azetidine can be opened through acid-mediated or nucleophilic pathways. In the presence of a strong acid, the azetidine nitrogen is protonated, forming an azetidinium ion. This activation enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. youtube.com For instance, treatment with hydrohalic acids (like HBr or HCl) can lead to the formation of haloalkylamines.

Nucleophilic ring-opening can also be achieved by first N-alkylation or N-acylation to form a quaternary azetidinium salt, which then readily reacts with a variety of nucleophiles. youtube.comnih.gov Common nucleophiles employed in such reactions include halides, alkoxides, and amines. acs.orgiitk.ac.in Lewis acids can also mediate the ring-opening of N-tosylazetidines with alcohols, affording 1,3-amino ethers in excellent yields. iitk.ac.in

A representative scheme for the acid-catalyzed ring-opening of a 3-phenoxyazetidine (B1367254) derivative is shown below:

Scheme 1: Acid-catalyzed ring-opening of a 3-phenoxyazetidine derivative with a generic nucleophile (Nu⁻).

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity of the ring-opening of the azetidinium ion derived from this compound is influenced by both steric and electronic factors. In general, nucleophilic attack on unsymmetrically substituted azetidines can occur at either the C2 or C4 position. magtech.com.cn For 3-substituted azetidines, the two methylene (B1212753) carbons (C2 and C4) are chemically distinct.

Studies on related systems have shown that the nature of the substituent on the azetidine ring and the nucleophile itself play a crucial role in determining the site of attack. magtech.com.cnnih.gov In the absence of strong steric hindrance, electronic effects often dominate. For 2-aryl-N-tosylazetidines, Lewis acid-mediated ring-opening with alcohols proceeds via an SN2-type pathway with high regioselectivity. iitk.ac.in

Stereoselectivity is also a key consideration in these reactions. If the ring-opening proceeds through a concerted SN2 mechanism, an inversion of stereochemistry at the attacked carbon center is expected. The synthesis of enantiomerically enriched azetidines and their subsequent stereospecific reactions are of significant interest for the preparation of chiral building blocks. acs.org

Functional Group Interconversions on the Phenoxy Moiety

The 4-bromo-3-methoxyphenoxy group offers several sites for chemical modification, allowing for the synthesis of a diverse range of analogs.

Modification of the Bromo- and Methoxy (B1213986) Groups

The methoxy group can be cleaved to reveal a phenol (B47542), which can then be further functionalized. A common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). researchgate.net This reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures.

The bromo substituent is a versatile handle for cross-coupling reactions. For instance, the Buchwald-Hartwig amination allows for the palladium-catalyzed formation of a carbon-nitrogen bond, converting the aryl bromide into an arylamine. wikipedia.orgnih.gov This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand and a base.

Another important transformation is the Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of the aryl bromide with a boronic acid or ester to form a new carbon-carbon bond. nih.govlibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups.

A representative data table for the Suzuki-Miyaura coupling of a related 4-bromoanisole (B123540) derivative is presented below, illustrating the potential for diversification.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of a 4-Bromoanisole Derivative
Arylboronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄DioxaneGood to Excellent chemicalbook.comresearchgate.net
4-Methylphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/H₂OHigh nih.gov
3-Furylboronic acidPd(OAc)₂/SPhosK₃PO₄TolueneGood nih.gov

Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution on the phenyl ring of this compound is directed by the existing substituents. The methoxy group is a strong activating, ortho-para directing group, while the bromo group is a deactivating, ortho-para directing group. msu.eduissr.edu.kh The ether oxygen is also an ortho-para director. The combined effect of these groups will determine the position of incoming electrophiles.

Considering the directing effects, electrophilic substitution is most likely to occur at the positions ortho and para to the activating methoxy and ether groups, while avoiding the position between the two bulky groups. Nitration, for example, using a mixture of nitric and sulfuric acid, would be expected to introduce a nitro group onto the aromatic ring. uri.edu Halogenation, such as bromination, can also be achieved using appropriate reagents. msu.edu

Derivatization at the Azetidine Nitrogen Atom

The secondary amine of the azetidine ring is a key site for derivatization, allowing for the introduction of a wide variety of functional groups.

Standard N-alkylation can be achieved by reacting the azetidine with an alkyl halide in the presence of a base. rsc.org The choice of base and solvent is crucial to avoid competing side reactions. Alternatively, reductive amination provides a powerful method for N-alkylation. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com

N-acylation can be readily accomplished by treating the azetidine with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the acid byproduct. This reaction leads to the formation of the corresponding amide.

A representative data table for the derivatization of a secondary amine is provided below to illustrate the scope of these reactions.

Table 2: Representative Derivatization Reactions at the Azetidine Nitrogen
Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃)Tertiary amine rsc.org
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Tertiary amine wikipedia.org
N-AcylationAcyl chloride, Base (e.g., Et₃N)Amide researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
Boron tribromide
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Palladium(II) acetate
Triphenylphosphine (B44618)
1,1'-Bis(diphenylphosphino)ferrocene
Sphos
Potassium phosphate
Sodium carbonate
Phenylboronic acid
4-Methylphenylboronic acid
3-Furylboronic acid
Triethylamine
Potassium carbonate

N-Alkylation and N-Acylation Reactions

The secondary amine of the azetidine ring readily undergoes N-alkylation and N-acylation reactions, providing a straightforward method for introducing a variety of substituents at the 1-position.

N-Alkylation is typically achieved by reacting this compound with an alkyl halide (such as an alkyl chloride or bromide) in the presence of a base. wikipedia.orgucalgary.ca The base, often a non-nucleophilic one like Hünig's base (N,N-diisopropylethylamine), is crucial for scavenging the hydrogen halide formed during the reaction and preventing the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net The reaction is generally carried out in a suitable organic solvent, such as acetonitrile, at room temperature. researchgate.netresearchgate.net This method is highly versatile and tolerates a wide range of functional groups on the alkyl halide, allowing for the introduction of diverse side chains. researchgate.net

N-Acylation involves the reaction of the azetidine with an acyl chloride or anhydride. libretexts.orgchemguide.co.ukyoutube.com This reaction is also typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting N-acyl derivatives are amides and exhibit different electronic and steric properties compared to their N-alkyl counterparts. This transformation is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound. libretexts.orgchemguide.co.uk

A representative scheme for these reactions is shown below:

Reaction Scheme for N-Alkylation and N-AcylationPlease note this is a representative, non-factual image.

Formation of N-Substituted Azetidine-1-carboxamides

The synthesis of N-substituted azetidine-1-carboxamides, also known as ureas, is another important derivatization of the parent compound. These derivatives are often prepared by reacting this compound with an appropriate isocyanate. beilstein-journals.org The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic carbon of the isocyanate. This method is efficient and allows for the introduction of a wide range of substituents on the urea (B33335) nitrogen.

Alternatively, these carboxamides can be synthesized from the corresponding carboxylic acid and amine precursors using coupling agents or by converting the carboxylic acid to an acyl chloride followed by reaction with the amine. nih.govnih.gov Phosgene-free methods, such as the Staudinger-aza-Wittig reaction, provide an alternative route to isocyanates which can then be reacted with the azetidine to form the desired urea derivatives. beilstein-journals.orgscholaris.ca

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of this compound are driven by the need to understand and optimize the compound's properties for potential therapeutic applications. This involves systematic modifications of the core structure.

Systematic Structural Variations for Structure-Property Relationship (SPR) Studies

Structure-Property Relationship (SPR) studies are crucial in medicinal chemistry to understand how different structural features of a molecule influence its biological activity and physicochemical properties. For this compound analogues, systematic variations can be made at several positions, including the azetidine ring, the linker, and the aromatic ring.

For instance, a series of analogues can be synthesized by varying the substituent at the 1-position of the azetidine ring (R1 in the table below) through N-alkylation and N-acylation as previously described. The nature of this substituent can significantly impact properties such as potency, selectivity, and pharmacokinetic profile. nih.govnih.govresearchgate.netacademie-sciences.fr

Below is an interactive data table illustrating potential systematic structural variations and their hypothetical impact on a given property, such as inhibitory activity against a specific kinase.

Compound ID R1 (Substituent at N-1) Hypothetical Kinase Inhibition (IC50, nM)
1-H500
2-CH3250
3-CH2CH3300
4-C(O)CH3150
5-C(O)Ph100

This table is for illustrative purposes only and does not represent actual experimental data.

Bioisosteric Replacements of the Halogen and Methoxy Groups

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govdrughunter.comresearchgate.netnih.govchem-space.comchem-space.comcambridgemedchemconsulting.comacs.org

For the this compound scaffold, the bromo and methoxy groups on the phenyl ring are key targets for bioisosteric replacement.

Halogen Replacement: The bromine atom can be replaced with other halogens such as chlorine or fluorine, or with other groups like a cyano (-CN) or trifluoromethyl (-CF3) group. cambridgemedchemconsulting.com These changes can influence the electronic nature of the phenyl ring, its lipophilicity, and its metabolic stability.

Methoxy Group Replacement: The methoxy group is often a site of metabolic degradation. researchgate.net Replacing it with bioisosteres can enhance metabolic stability. Common bioisosteres for a methoxy group include a fluorine atom, a difluoromethyl group (-CHF2), or a trifluoromethyl group (-CF3). researchgate.net Other potential replacements include small alkyl groups or a methylthio (-SCH3) group. researchgate.net

The table below provides examples of potential bioisosteric replacements.

Original Group Position Potential Bioisosteric Replacement Rationale for Replacement
Bromo4Chloro, Fluoro, Cyano, TrifluoromethylModulate electronics, lipophilicity, and metabolic stability
Methoxy3Fluoro, Difluoromethyl, Trifluoromethyl, MethylthioEnhance metabolic stability, alter electronics and lipophilicity

This table is for illustrative purposes only and does not represent actual experimental data.

Introduction of Additional Chiral Centers

The introduction of additional chiral centers into the molecule can lead to diastereomers with distinct biological activities and properties. This is a common strategy to explore the three-dimensional space of the target binding site and potentially improve potency and selectivity.

Chiral centers can be introduced by using chiral building blocks in the synthesis. For example, starting with a chiral 3-hydroxyazetidine can lead to enantiomerically pure this compound. nih.gov Further modifications can introduce chirality at other positions. For instance, the synthesis of 4-substituted azetidines can be achieved with stereocontrol, leading to cis or trans isomers with defined stereochemistry. organic-chemistry.orguni-muenchen.denih.govresearchgate.net Enantioselective synthesis methods, such as asymmetric catalysis, can be employed to prepare specific stereoisomers. nih.gov The diastereoselective preparation of substituted azetidines can also be achieved through methods like the intramolecular aminolysis of cis-3,4-epoxy amines. morressier.com

Applications in Chemical Biology and Material Sciences Excluding Clinical Human Data

Utility as a Scaffold in Chemical Probe Development

Chemical probes are essential tools for elucidating the function of proteins and other biomolecules within their native cellular environment. The structural framework of 3-(4-Bromo-3-methoxyphenoxy)azetidine provides an excellent starting point for the design of such probes.

Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active sites of specific enzymes. These activity-based probes (ABPs) typically consist of a reactive group (warhead), a recognition element, and a reporter tag. The this compound scaffold can be functionalized to incorporate these key elements. The bromine atom on the phenyl ring serves as a convenient synthetic handle for introducing a reactive warhead or a linker for attaching a reporter tag via cross-coupling reactions. The azetidine (B1206935) nitrogen can also be modified to append recognition moieties or linkers. The design of ABPs is a critical aspect of their success, aiming for high selectivity and efficient labeling of the target enzyme family.

Labeling strategies often involve a two-step process where the ABP first reacts with its target, followed by the attachment of a reporter group, such as a fluorophore or biotin (B1667282), via bioorthogonal chemistry. The small and biologically inert nature of tags like azides makes them suitable for incorporation into ABPs, allowing for subsequent detection and identification of labeled proteins.

The development of fluorescent probes is crucial for visualizing biological processes in real-time. The this compound scaffold can be elaborated to create such tools. Replacing the bromo group with a fluorescent dye or a precursor for radiolabeling can transform the molecule into a research tool for imaging studies. For instance, azetidine-containing fluorescent purine analogs have been synthesized and shown to possess favorable photophysical properties. The incorporation of an azetidine ring can, in some cases, enhance the fluorescence quantum yield compared to analogues with a simple dimethylamino group.

Isotopically labeled analogues, for example with carbon-14 or tritium, can also be synthesized from this scaffold. These radiolabeled compounds are invaluable in quantitative studies, such as determining binding affinities or tracking the metabolic fate of a molecule in a biological system.

Exploration in Medicinal Chemistry Design (Focus on Chemical Principles and Molecular Interactions)

The structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents. The azetidine ring is a bioisostere for other cyclic and acyclic structures and can favorably influence physicochemical properties such as solubility and metabolic stability.

In drug discovery, lead optimization is the iterative process of modifying a biologically active compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound core offers multiple points for chemical modification. The bromine atom can be replaced with a variety of functional groups through reactions like Suzuki or Buchwald-Hartwig coupling to explore the structure-activity relationship (SAR). The methoxy (B1213986) group can be altered to probe interactions with specific pockets in a target protein. Furthermore, the azetidine nitrogen can be substituted to modulate the compound's polarity and basicity.

Modification SitePotential ModificationDesired Outcome
4-Bromo PositionAryl/Heteroaryl GroupsExplore new binding interactions, improve potency
3-Methoxy PositionAlkoxy/Amine GroupsModulate hydrogen bonding, alter solubility
Azetidine NitrogenAlkyl/Acyl GroupsFine-tune physicochemical properties, block metabolism

This interactive table outlines potential lead optimization strategies for the this compound scaffold.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. These fragment hits are then grown or linked to produce more potent molecules. The this compound molecule itself, or smaller substructures thereof, can be considered a fragment for screening campaigns. Its defined three-dimensional shape and multiple vectors for chemical elaboration make it an ideal starting point for FBDD. The identification of a binding mode for this fragment, typically through biophysical methods like X-ray crystallography, provides a roadmap for its optimization into a high-affinity ligand.

Applications in Asymmetric Catalysis as Ligands or Chiral Auxiliaries

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds crucial in pharmaceuticals and fine chemicals. The rigid four-membered ring of azetidine makes it an attractive scaffold for the design of such ligands rsc.orgresearchgate.netmagtech.com.cn.

Design of Chiral Azetidine Ligands for Metal-Catalyzed Reactions

The design of effective chiral ligands for metal-catalyzed reactions often relies on the principles of modularity and steric and electronic tuning nih.gov. For this compound to be utilized as a chiral ligand, it would first require resolution into its individual enantiomers. Subsequently, the nitrogen atom of the azetidine ring could be functionalized with a coordinating group, such as a phosphine (B1218219), an oxazoline, or another heterocyclic moiety, to create a bidentate or tridentate ligand.

The phenoxy substituent at the 3-position can play a crucial role in defining the steric environment around a coordinated metal center. The bromo and methoxy groups on the phenyl ring offer sites for further modification, allowing for the fine-tuning of the ligand's electronic properties. For instance, the methoxy group's electron-donating nature could influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the resulting complex.

The general approach to designing such ligands would involve:

Enantioselective Synthesis or Resolution: Preparation of enantiomerically pure (R)- and (S)-3-(4-bromo-3-methoxyphenoxy)azetidine.

N-Functionalization: Introduction of a secondary coordinating group onto the azetidine nitrogen. This could involve reactions with chlorodiphenylphosphine to create a P,N-ligand, or a multi-step synthesis to introduce a chiral oxazoline or pyridine unit.

Complexation: Reaction of the chiral ligand with a suitable metal precursor (e.g., of palladium, rhodium, iridium, or copper) to form the active catalyst.

The resulting metal complexes could then be screened for their efficacy in a variety of asymmetric transformations.

Enantioselective Transformations Mediated by Azetidine Derivatives

While no specific enantioselective transformations catalyzed by ligands derived from this compound have been reported, the broader class of chiral azetidine-based ligands has demonstrated success in a range of reactions. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, allylic alkylation, and conjugate addition reactions.

For example, chiral phosphine-azetidine ligands have been employed in rhodium-catalyzed asymmetric hydrogenation of olefins, yielding products with high enantiomeric excess. The conformational rigidity of the azetidine ring is thought to contribute to the effective transfer of chirality from the ligand to the substrate.

A hypothetical application of a chiral ligand derived from this compound could be in a palladium-catalyzed asymmetric allylic alkylation. The phenoxy substituent would likely project into the catalytic pocket, influencing the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The electronic nature of the substituted phenyl ring could also modulate the reactivity of the palladium center.

A study on the enantioselective synthesis of 4-aryloxyazetidinones using cinchona alkaloids as chiral catalysts provides a conceptual precedent for the involvement of aryloxy-azetidine structures in stereoselective transformations nih.gov. This suggests that the 3-phenoxy moiety, in addition to being a structural component, could actively participate in creating a chiral environment.

Potential Enantioselective Reaction Metal Catalyst Role of Azetidine Ligand Anticipated Outcome
Asymmetric HydrogenationRhodium, IridiumCreation of a chiral environment around the metal center.High enantiomeric excess in the hydrogenated product.
Asymmetric Allylic AlkylationPalladiumControl of the stereochemistry of nucleophilic attack.Enantioselective formation of C-C or C-N bonds.
Asymmetric HydrosilylationRhodium, PlatinumInduction of chirality in the addition of a hydrosilane across a double bond.Chiral silanes or subsequent chiral alcohols.
Asymmetric Conjugate AdditionCopper, RhodiumControl of the 1,4-addition of a nucleophile to an α,β-unsaturated compound.Enantiomerically enriched carbonyl compounds.

Potential in Polymer and Materials Chemistry

The strained four-membered ring of azetidine makes it a suitable monomer for ring-opening polymerization (ROP), leading to the formation of polyamines utwente.nlresearchgate.net. The presence of functional groups on the azetidine ring can impart specific properties to the resulting polymers, opening avenues for their use in advanced materials.

Azetidine as a Monomer Unit for Polymer Synthesis

Azetidine and its derivatives can undergo cationic ring-opening polymerization (CROP) initiated by acids or electrophiles utwente.nlresearchgate.net. The polymerization of an N-unsubstituted azetidine typically leads to hyperbranched poly(trimethylenimine). However, if the nitrogen is substituted, linear polymers can be obtained.

In the case of this compound, if the nitrogen is unprotected, CROP would likely result in a hyperbranched polymer with pending phenoxy groups. The polymerization would be initiated by protonation or alkylation of the azetidine nitrogen, followed by nucleophilic attack of another monomer on the activated azetidinium ion.

Alternatively, if the nitrogen atom is protected with a suitable group that can be removed post-polymerization, a linear polymer could be synthesized. Anionic ring-opening polymerization (AROP) is also a possibility, particularly if the nitrogen is activated with a strong electron-withdrawing group researchgate.net.

The polymerization of this compound would yield a poly(trimethylenimine) backbone with regularly spaced 4-bromo-3-methoxyphenoxy side chains. The properties of this polymer, such as its solubility, thermal stability, and mechanical strength, would be significantly influenced by these bulky and functional pendants.

Polymerization Method Initiator/Catalyst Expected Polymer Architecture Key Features
Cationic Ring-Opening Polymerization (CROP)Protic acids, Lewis acids, Alkylating agentsHyperbranched (N-unsubstituted) or Linear (N-substituted)Pendant 4-bromo-3-methoxyphenoxy groups.
Anionic Ring-Opening Polymerization (AROP)Strong nucleophiles (requires N-activation)LinearWell-defined polymer with functional side chains.

Incorporation into Advanced Materials (e.g., Optoelectronic)

The incorporation of specific functional groups into a polymer backbone is a key strategy for developing advanced materials with tailored properties. The 4-bromo-3-methoxyphenoxy substituent in a polymer derived from this compound offers several possibilities for creating functional materials.

The aromatic nature of the phenoxy group can enhance the thermal stability of the polymer. The presence of the bromo and methoxy substituents provides handles for post-polymerization modification. For example, the bromine atom could be a site for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce conjugated moieties, which could impart interesting optoelectronic properties to the material mdpi.comresearchgate.net.

Polymers with conjugated side chains are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The poly(trimethylenimine) backbone provides a flexible scaffold, while the electronically active side chains would govern the material's photophysical and electronic properties. The methoxy group can also influence the electronic properties of the aromatic side chain, potentially tuning the emission or absorption characteristics of the material.

Advanced Analytical Method Development for Research Characterization

Chiral Separation Techniques for Enantiomers and Diastereomers

Since the azetidine (B1206935) ring in 3-(4-Bromo-3-methoxyphenoxy)azetidine contains a stereocenter at the C3 position, the compound can exist as a pair of enantiomers. The development of robust chiral separation methods is therefore critical for isolating and characterizing the individual (R) and (S) enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques for this purpose. shimadzu.comphenomenex.com

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. researchgate.net The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely successful for separating a broad range of chiral compounds and would be a primary choice for screening. researchgate.netsigmaaldrich.com

A systematic screening approach is typically employed, testing various combinations of CSPs and mobile phases. phenomenex.comsigmaaldrich.com For a compound like this compound, initial screening would likely involve both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions on several different polysaccharide-based columns.

Table 1: Illustrative Chiral HPLC Method Development Screening for this compound

Column (CSP)Mobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Retention Time (min) Enantiomer 1Retention Time (min) Enantiomer 2Resolution (Rs)
Cellulose-basedHexane/IPA (90:10)1.02308.59.81.9
Amylose-basedHexane/IPA (80:20)1.023011.213.12.1
Cellulose-basedACN/H₂O (60:40)0.82306.46.40.0
Amylose-basedMeOH/0.1% TFA0.82307.98.51.4

Data is illustrative and based on typical results for similar compounds.

SFC has emerged as a preferred technique for chiral separations in the pharmaceutical industry due to its high efficiency, speed, and reduced environmental impact. afmps.be Using supercritical carbon dioxide as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol, SFC can achieve rapid and high-resolution separations. shimadzu.com The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. afmps.beresearchgate.net Method development in SFC involves optimizing parameters such as the co-solvent percentage, back pressure, and temperature to achieve baseline separation of the enantiomers. afmps.be

Table 2: Representative Chiral SFC Method for Baseline Separation

ParameterValue
Column Amylose-based CSP (e.g., Chiralpak AD-H)
Mobile Phase CO₂ / Methanol (75:25, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40 °C
Detection UV at 230 nm
Result Baseline separation (Rs > 2.0) achieved in < 5 minutes

Data is illustrative and represents a typical optimized method.

In Situ Spectroscopic Monitoring of Reaction Progress

Understanding reaction kinetics and identifying transient intermediates are crucial for process optimization and scale-up. In situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, allow for the monitoring of reactions as they occur, without the need for sampling and quenching. nih.govrsc.org

The synthesis of this compound would likely involve a nucleophilic substitution reaction, such as a Williamson ether synthesis, between 4-bromo-3-methoxyphenol (B10137) and an N-protected 3-azetidinyl sulfonate or halide.

In Situ NMR: By conducting the reaction within an NMR tube inside the spectrometer, the consumption of reactants and the formation of the product can be tracked in real time. nih.govchemrxiv.org Specific proton or carbon signals for the starting materials (e.g., the phenolic proton of 4-bromo-3-methoxyphenol) and the product (e.g., the methoxy (B1213986) or azetidine ring protons) can be integrated over time. researchgate.net This data provides direct insight into reaction rates and can reveal the presence of any short-lived intermediates or byproducts.

In Situ IR: Similarly, an IR probe inserted into the reaction vessel can monitor changes in vibrational frequencies. The disappearance of the broad O-H stretch from the phenol (B47542) starting material (around 3300 cm⁻¹) and the appearance of the characteristic C-O-C ether stretches in the product (around 1250-1050 cm⁻¹) would be key indicators of reaction progress. chegg.com

Table 3: Spectroscopic Markers for In Situ Monitoring of Synthesis

TechniqueAnalyteKey Signal / BandExpected Change During Reaction
¹H NMR 4-Bromo-3-methoxyphenolPhenolic -OH proton (~9-10 ppm)Disappearance
¹H NMR ProductAzetidine C-H proton (~4.5-5.0 ppm)Appearance and increase
FT-IR 4-Bromo-3-methoxyphenolBroad O-H stretch (~3300 cm⁻¹)Disappearance
FT-IR ProductAryl-alkyl ether C-O stretch (~1250 cm⁻¹)Appearance and increase

Values are approximate and serve as examples for monitoring purposes.

Quantitative Analysis Methods for Compound Purity and Yield

Accurate determination of chemical purity and reaction yield is a cornerstone of chemical synthesis. Quantitative NMR (qNMR) and HPLC with UV detection are standard, high-precision methods for this purpose.

Quantitative ¹H NMR (qNMR) is a primary analytical method that allows for the determination of a compound's purity without requiring a specific reference standard of the analyte itself. nih.govmestrelab.com The principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.com By adding a certified internal standard of known mass and purity to a precisely weighed sample of the analyte, the purity of the target compound can be calculated by comparing the integral of a unique analyte signal to a unique signal from the internal standard. ox.ac.uknih.gov

For this compound, a well-resolved aromatic proton or the methoxy singlet could be used for quantification against a stable internal standard like dimethyl sulfone or maleic anhydride.

Table 4: Example of Purity Determination by qNMR

ParameterAnalyte (Product)Internal Standard (IS)
Compound This compoundDimethyl Sulfone
Mass (mg) 25.4010.15
Molecular Weight ( g/mol ) 258.1194.13
Signal Used Methoxy singlet (-OCH₃)Methyl singlet (-CH₃)
Number of Protons (N) 36
Integral Value (I) 1.001.15
Calculated Purity (%) 98.5%99.9% (Certified)

Purity Calculation: Purityₓ = (Iₓ/Nₓ) * (Nᵢₛ/Iᵢₛ) * (Mₓ/Mᵢₛ) * (mᵢₛ/mₓ) * Purityᵢₛ

HPLC with a UV detector is also a workhorse for purity analysis, particularly for assessing the presence of minor impurities. researchgate.net A method would be developed to separate the main compound from any starting materials, reagents, or byproducts. The area percentage of the main peak relative to the total area of all peaks provides a measure of purity, often referred to as "chromatographic purity."

Chemoinformatics and Database Integration for Structure-Property Data

Chemoinformatics provides the tools to store, retrieve, and analyze chemical data, transforming it into useful knowledge for research and development. nih.govlongdom.org Once synthesized and characterized, all data for this compound would be integrated into a chemical registration system and relevant databases.

This integration involves storing the chemical structure along with its associated analytical and property data. nih.govnih.gov Large public and private databases like ChEMBL, PubChem, and internal corporate repositories are designed to link chemical structures to biological activity, physicochemical properties, and experimental results. ebi.ac.uk

For a research compound or building block like this compound, this database entry would include:

Structural Information: 2D structure, SMILES string, InChI key.

Physicochemical Properties: Calculated properties (cLogP, TPSA, molecular weight) and experimentally determined data (solubility, melting point). drugdesign.orgtaylorfrancis.com

Analytical Data: Links to raw and processed data from NMR, IR, MS, and chiral/achiral chromatography, confirming its identity and purity. oup.com

Batch and Lot Information: Tracking of different synthetic batches and their specific analytical results.

This structured data environment allows researchers to search for compounds based on structure, substructure, or properties, facilitating structure-activity relationship (SAR) studies and identifying it as a potential building block for more complex molecules. acs.org

Future Directions and Emerging Research Opportunities

Development of Innovative and Sustainable Synthetic Routes

The synthesis of azetidines has historically been challenging due to their ring strain. nih.govub.bw Traditional methods often involve intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net However, recent years have seen the development of more innovative and sustainable approaches that could be applied to the synthesis of 3-(4-Bromo-3-methoxyphenoxy)azetidine and its analogues.

Modern synthetic strategies are increasingly focused on efficiency, safety, and environmental responsibility ("green chemistry"). nih.gov Flow chemistry, for instance, offers a sustainable and potentially automatable method for synthesizing strained compounds by enabling precise control over reaction conditions and minimizing hazards. nih.gov This technology has been successfully used for the synthesis of functionalized NH-aziridines and could be adapted for azetidine (B1206935) synthesis. nih.gov Continuous flow synthesis has also been developed for 2- and 3-substituted azetidines from a common precursor, N-Boc-3-iodoazetidine, using cyclopentylmethyl ether (CPME) as an environmentally benign solvent. acs.org Another promising avenue is the use of photocatalysis to drive reactions that would not normally occur, such as combining an alkene and an oxime to form an azetidine. thescience.dev This light-driven method expands the range of accessible substrates for azetidine synthesis. thescience.dev Furthermore, diversity-oriented synthesis (DOS) provides a pathway to a wide variety of fused, bridged, and spirocyclic ring systems from a densely functionalized azetidine core. nih.gov

Synthetic Method Description Potential Advantages for Azetidine Synthesis Relevant Research
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch.Enhanced safety, better control over reaction parameters, scalability, and potential for automation. nih.govDevelopment of a continuous flow synthesis of 2- and 3-substituted azetidines. acs.org
Photocatalysis Use of light to initiate a chemical reaction with the aid of a photocatalyst.Access to novel reaction pathways and the ability to form strained rings under mild conditions. thescience.devSynthesis of azetidines from alkenes and oximes using a photocatalyst. thescience.dev
Diversity-Oriented Synthesis (DOS) A synthetic strategy aimed at producing a wide range of structurally diverse molecules.Creation of libraries of complex azetidine-based scaffolds for screening and biological evaluation. nih.govSynthesis and diversification of a densely functionalized azetidine ring system. nih.gov
Strain-Release Functionalization Utilizing the high ring strain of precursors like 1-azabicyclobutanes for modular synthesis.A simple, modular, and programmable approach to access complex and stereopure azetidines. chemrxiv.orgEnantiocontrolled synthesis of azetidine libraries via strain-release functionalization. chemrxiv.org

These innovative methods provide a roadmap for developing efficient and sustainable routes to this compound, enabling the synthesis of a diverse library of related compounds for further investigation.

Application of Machine Learning and Artificial Intelligence in Azetidine Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. astrazeneca.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, guide synthetic efforts, and accelerate the design of novel compounds. astrazeneca.comcam.ac.uk For a molecule like this compound, AI and ML can be pivotal in exploring its potential and designing superior analogues.

AI/ML Application Description Relevance to Azetidine Research Key Findings/Developments
Reaction Prediction Using computational models to predict the outcome of chemical reactions.Guides the selection of starting materials for azetidine synthesis, increasing success rates. thescience.devComputational models accurately predicted alkene-oxime pairs that would form azetidines. thescience.dev
Property Prediction (QSAR) Predicting physicochemical and biological properties from molecular structure.Enables rapid screening of virtual libraries of azetidine derivatives for desired characteristics. nih.govML models can predict bioactivity, helping to prioritize compounds for synthesis and testing. nih.gov
De Novo Design Generating novel molecular structures with desired properties.Designing new azetidine-based compounds with optimized activity and safety profiles.AI is used to enhance ML approaches for de novo drug design. nih.gov
High-Throughput Screening Analysis Analyzing large datasets from high-throughput experiments to identify hits.Accelerates the identification of promising azetidine compounds from large screening libraries. acs.orgHigh-throughput screening combined with AI can rapidly identify optimal reaction conditions. acs.org

By leveraging these computational tools, researchers can more effectively navigate the vast chemical space around the this compound scaffold, prioritizing the synthesis of compounds with the highest probability of possessing desired biological or material properties.

Exploration of Novel Molecular Targets (Non-Human) for Azetidine Scaffolds

While much of the focus on azetidine derivatives is in human medicine, their unique properties also make them attractive for non-human applications, such as in agriculture and veterinary medicine. medwinpublishers.comrsc.org The structural motifs present in this compound could be explored for activity against a range of non-human molecular targets.

Azetidine-containing compounds have been investigated for various biological activities, including as antifungal and antibacterial agents. medwinpublishers.comnih.gov For example, novel azetidine-tethered chitosan (B1678972) derivatives have shown significant antifungal activity against Aspergillus fumigatus. nih.gov In another study, spirocyclic azetidines equipped with a nitrofuran warhead demonstrated excellent activity against Mycobacterium tuberculosis. mdpi.com The development of new antibacterial agents is a critical area of research, and machine learning approaches are being used to aid in the design of small molecules for this purpose. frontiersin.org The potential for azetidines in agrochemicals is also significant, as they can serve as scaffolds for new pesticides and herbicides. The biological activity of azetidine derivatives has been screened using zebrafish embryo assays, which can reveal potential effects on development and morphology, indicating their utility in identifying bioactive motifs for various applications. rsc.org

Interdisciplinary Collaborations in Chemical Biology and Material Sciences

The versatility of the azetidine scaffold lends itself to a wide range of applications beyond traditional medicinal chemistry, fostering interdisciplinary collaborations in fields like chemical biology and material sciences. The unique properties of this compound could be harnessed to create novel tools and materials.

In chemical biology, azetidines have been incorporated into fluorescent probes to enhance their properties. nih.govnih.gov For example, replacing a dimethylamino group with an azetidine group in Malachite Green resulted in a brighter and more photostable fluorogen-activating protein (FAP) probe for live-cell imaging. nih.gov This is attributed to the azetidine ring's ability to suppress the twisted intramolecular charge transfer (TICT) effect. nih.gov Similarly, azetidine-containing heterospirocycles have been shown to improve the brightness, photostability, and water solubility of various fluorophores. researchgate.net

In material sciences, the polymerization of azetidines is an area of growing interest. rsc.orgrsc.org The cationic ring-opening polymerization of azetidine produces branched poly(propylenimine) (PPI), which can be used to create composite materials with silica (B1680970) for CO₂ capture. acs.orgresearchgate.net The resulting polymers have applications in areas such as antimicrobial coatings and non-viral gene transfection. rsc.org The high ring strain of azetidines also makes them promising scaffolds for energetic materials. researchgate.net

Interdisciplinary Field Application of Azetidines Example Significance
Chemical Biology Development of fluorescent probes.Azetidinyl Malachite Green as a superior probe for live-cell imaging. nih.govEnhanced brightness and photostability of fluorescent tools for biological research. nih.gov
Material Sciences Creation of novel polymers.Poly(propylenimine)/silica composites for CO₂ adsorption. acs.orgresearchgate.netDevelopment of materials for environmental applications and gene delivery. rsc.orgresearchgate.net
Material Sciences Development of energetic materials.Trinitroazetidine (TNAZ) as a melt-castable energetic material. researchgate.netThe high strain of the azetidine ring is a desirable feature for high-energy density materials. researchgate.net

Advances in Automated Synthesis and High-Throughput Experimentation for Azetidine Libraries

The exploration of the full potential of the this compound scaffold requires the synthesis and testing of a large number of analogues. Advances in automated synthesis and high-throughput experimentation (HTE) are making the rapid generation and screening of compound libraries more feasible. nih.govacs.org

Automated platforms can perform a large number of reactions in parallel, allowing for the rapid optimization of reaction conditions and the synthesis of diverse libraries of compounds. cam.ac.uk High-throughput screening has been used to quickly identify the optimal parameters for photocatalytic cross-coupling reactions, for example. acs.org The solid-phase synthesis of a 1976-membered library of spirocyclic azetidines has been described, highlighting the potential for creating large and diverse collections of these molecules for screening. nih.gov Furthermore, photochemical modifications of azetidine-2-carboxylic acids have been carried out in both batch and flow reactors to produce alkyl azetidines on a multigram scale, demonstrating the scalability of these modern synthetic techniques. nih.gov

Q & A

Q. Table 1: Representative Synthetic Conditions

Reagent SystemTemperature (°C)Time (h)Yield (%)Purity (HPLC)
K₂CO₃/DMF451.2595>98
Trichlorotriazine/THF0→RT28597

Basic Question: How can researchers determine the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:

  • Solubility Screening : Use a shake-flask method with solvents (DMSO, ethanol, water) at 25°C. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270 nm) .
  • Stability Studies :
    • Thermal : Heat compound at 40–80°C for 24–72h; monitor degradation via HPLC .
    • pH Stability : Incubate in buffers (pH 2–12) and analyze by NMR for structural integrity .

Q. Critical Parameters :

  • Avoid prolonged exposure to light (bromine substituents are photosensitive).
  • Store under inert atmosphere (−20°C) to prevent oxidation.

Advanced Question: How can computational methods (e.g., DFT, reaction path search algorithms) optimize the synthesis pathway and predict reactivity?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to identify low-energy intermediates and transition states. ICReDD’s workflow integrates computation-experiment feedback loops to prioritize viable pathways .
  • DFT Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites. For example, the bromine atom’s electrophilicity may guide functionalization .

Q. Table 2: Computational Parameters for Reactivity Prediction

ParameterValue/SoftwareOutcome Relevance
Basis SetB3LYP/6-31+G(d,p)Electron density distribution
Solvent ModelCPCM (DMSO)Solvation effects
Transition State ScanNEB MethodEnergy barriers for pathways

Advanced Question: What strategies resolve contradictions in reaction yield data across studies (e.g., solvent effects, catalytic impurities)?

Methodological Answer:

  • Data Triangulation : Cross-validate yields using multiple techniques (e.g., gravimetry, NMR internal standards) .
  • Controlled Replicates : Conduct reactions in triplicate with purified reagents (e.g., distill DMF over molecular sieves) .
  • Meta-Analysis : Apply statistical tools (ANOVA, PCA) to isolate variables (e.g., temperature, catalyst loading) .

Case Study :
Inconsistent yields (70–95%) for Procedure A were traced to residual moisture in K₂CO₃. Drying reagents at 110°C for 12h improved reproducibility to ±3% RSD .

Advanced Question: What factorial design approaches are suitable for optimizing reaction parameters (e.g., temperature, stoichiometry)?

Methodological Answer:

  • Full Factorial Design : Test all combinations of 2–3 variables (e.g., temperature: 40°C, 60°C; catalyst: 0.5–1.0 equiv.) to identify interactions .
  • Response Surface Methodology (RSM) : Model non-linear relationships (e.g., yield vs. time/temperature) using central composite designs .

Q. Example Workflow :

Screening Design : Identify critical factors (e.g., solvent polarity, base strength).

Optimization : Use a Box-Behnken design to maximize yield.

Validation : Confirm robustness with 5 center-point replicates .

Q. Table 3: Factorial Design Matrix

RunTemp (°C)Catalyst (equiv.)SolventYield (%)
1400.5DMF72
2601.0THF88
...............

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